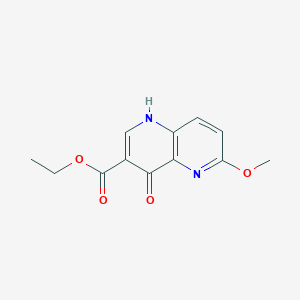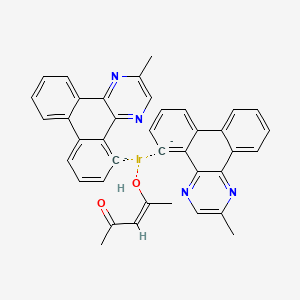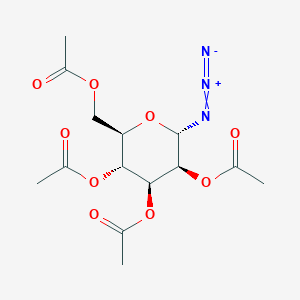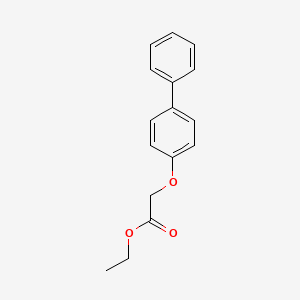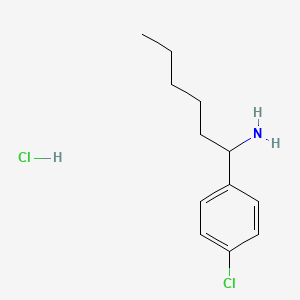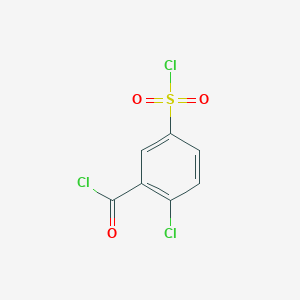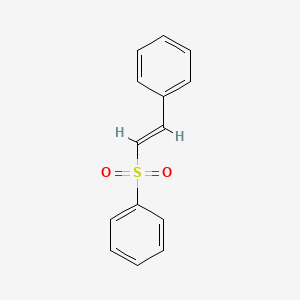
苯乙烯基砜
描述
Phenyl styryl sulfone is a vinyl sulfone drug . It has been employed in the selective kidney disease medium (SKDM-2) for bacterial growth .
Molecular Structure Analysis
The molecular formula of Phenyl styryl sulfone is C6H5CH=CHSO2C6H5 . It has a molecular weight of 244.31 . The molecule contains a total of 30 bonds, including 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfone .
Chemical Reactions Analysis
Sulfones, including Phenyl styryl sulfone, have shown to participate in Pd-catalysed Suzuki–Miyaura type reactions . The reactivity of the sulfonyl group has been exploited in other functionalization reactions upon activation of the C–S bond under Pd catalysis .
科学研究应用
催化应用
苯乙烯基砜据报道可与乙酸钯反应,在宫崎-Heck反应(一种Heck型反应)中形成苯乙烯基亚砜和砜。这些反应因其在合成肉桂酸酯和其他有机化合物中的潜力而具有重要意义 (García Ruano 等人,2006)。
取代咪唑和苯并噻唑的合成
苯乙烯基砜已用于取代的 2-(Z-苯乙烯基磺酰基)-1H-咪唑和苯并噻唑的合成,展示了一种创建这些化合物的新方法,这些化合物对各种化学应用具有价值 (Guravaiah & Rao,2010)。
电化学应用
在电化学环境中,苯乙烯基砜 (PVS) 已被用作电解质添加剂,以在层状富锂正极上构建保护性界面膜,从而提高锂电池的容量保持率和整体性能 (Zheng 等人,2016)。
神经保护作用
苯乙烯基砜作为一类新型的 CAPE 衍生物,在神经保护作用方面显示出前景,尤其是在帕金森病模型中。这些化合物表现出抗氧化和抗神经炎症特性,表明它们在神经退行性疾病研究中的潜在应用 (Guo 等人,2021)。
光催化应用
苯反式-乙烯基砜已用于碳-碳偶联反应的光氧化还原催化,说明了其在提高这些反应效率中的作用,这在合成化学中至关重要 (Zhang 等人,2017)。
吡咯的合成
芳基苯乙烯基砜已用于 3,4-二取代吡咯的合成,表明它们在创建复杂有机结构方面的多功能性 (Padmavathi 等人,2004)。
钌催化的反应
苯乙烯基砜参与了钌催化的 2-苯基吡啶的间位磺化,表明这些化合物能够促进涉及螯合辅助环金属化的反应中的非典型区域选择性 (Saidi 等人,2011)。
作用机制
Phenyl trans-styryl sulfone, also known as (E)-[2-(Phenylsulfonyl)vinyl]benzene or Phenyl styryl sulfone, is a chemical compound with the linear formula C6H5CH=CHSO2C6H5 . This compound has been employed as a vinyl sulfone drug .
Target of Action
It has been used in the selective kidney disease medium (skdm-2) for bacterial growth , suggesting that it may target bacterial cells.
Mode of Action
One study suggests that the α-amino c(sp3) radical adds to the double bond of phenyl trans-styryl sulfone, yielding another c(sp3) radical that leads to the final vinylation .
Biochemical Pathways
Its role in the electrochemical oxidative α-c(sp3)–h functionalization of tertiary amines suggests it may influence pathways involving these amines .
Result of Action
Phenyl trans-styryl sulfone has been used as a vinyl sulfone drug in the selective kidney disease medium (SKDM-2) for bacterial growth
安全和危害
Phenyl sulfone, a related compound, is harmful if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid ingestion and inhalation . However, specific safety and hazard information for Phenyl styryl sulfone is not available.
未来方向
The exceptional versatility of sulfones has been extensively exploited in organic synthesis . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
属性
IUPAC Name |
[(E)-2-(benzenesulfonyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCCXFLTURVLK-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16212-06-9, 5418-11-1 | |
| Record name | (E)-(2-Phenylethenyl)sulphonylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl styryl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl styryl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl trans-Styryl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Phenyl trans-styryl sulfone participate in photoredox reactions?
A2: Yes, recent research has shown that Phenyl trans-styryl sulfone can act as an electrophilic substrate in photoredox-catalyzed C-C coupling reactions. For instance, it readily reacts with 1-phenylpyrrolidine in the presence of visible-light-absorbing CdS quantum dots (QDs). This reaction proceeds without needing sacrificial reagents or co-catalysts, highlighting the potential of phenyl trans-styryl sulfone in sustainable photoredox catalysis. []
Q2: How does the structure of the ligand shell on quantum dots affect the reaction with Phenyl trans-styryl sulfone?
A3: Studies using CdS QDs have revealed that the composition of the QD ligand shell can significantly influence the rate of photocatalytic C-C coupling with Phenyl trans-styryl sulfone. Specifically, creating mixed monolayers of oleate and octylphosphonate on the QD surface enhances both the reaction rate and energy efficiency. This improvement is attributed to facilitated hole-transfer kinetics resulting from the disordered ligand shell. []
Q3: Can Phenyl trans-styryl sulfone be used to study radical reactions?
A4: Yes, Phenyl trans-styryl sulfone's double bond can readily react with carbon-centered radicals. This property has proven valuable in understanding the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Electrochemical mass spectrometry studies showed that an α-amino C(sp3) radical, generated from a tertiary amine, adds to the double bond of Phenyl trans-styryl sulfone. This addition generates another C(sp3) radical, ultimately leading to vinylation. This study highlights the role of Phenyl trans-styryl sulfone as a mechanistic probe in radical chemistry. []
Q4: How do hydroperoxides react with Phenyl trans-styryl sulfone?
A5: While simpler aryl(vinyl)sulfones readily undergo base-catalyzed addition reactions with hydroperoxides, Phenyl trans-styryl sulfone (with a phenyl substituent on the double bond) requires more drastic conditions to react. [] This difference in reactivity highlights the influence of steric hindrance on the reactivity of the double bond in Phenyl trans-styryl sulfone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




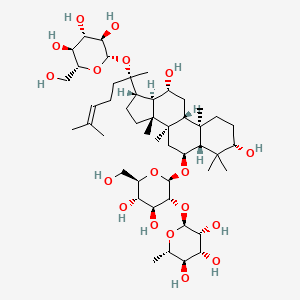
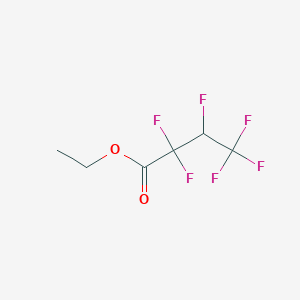
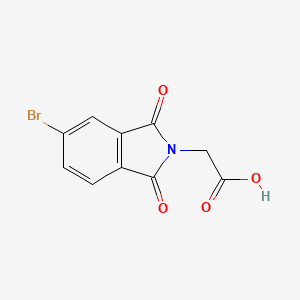
![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)


